3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one
Description
Crystallographic Analysis and Molecular Geometry
The crystal structure of 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one has been resolved via single-crystal X-ray diffraction, revealing a monoclinic system with space group P2₁/c . The molecule adopts a near-planar conformation, with a dihedral angle of 72.48° between the chromen-2-one core and the 4-iodophenyl substituent, indicating moderate π-conjugation disruption . Key bond lengths include:
- C=O (lactone): 1.214 Å
- C–I (aryl-iodine): 2.095 Å
- C–O (methoxy): 1.364 Å
The crystal packing exhibits a herringbone motif stabilized by halogen bonding (I⋯O = 3.293 Å, 0.25 Å shorter than van der Waals radii) and C–H⋯π interactions (Cg⋯Cg = 4.929 Å) . A comparative table of crystallographic parameters is provided below:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.3085(10) |
| b (Å) | 8.3918(8) |
| c (Å) | 12.1359(14) |
| α, β, γ (°) | 91.691(5), 107.708(5), 113.607(5) |
| Volume (ų) | 727.42(14) |
| Z | 2 |
Spectroscopic Identification (IR, NMR, UV-Vis, MS)
Infrared Spectroscopy (IR):
- Strong absorption at 1733 cm⁻¹ (C=O lactone stretch) .
- Peaks at 1265 cm⁻¹ (C–O methoxy) and 830 cm⁻¹ (C–I stretch) .
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆):
- ¹³C NMR:
UV-Visible Spectroscopy:
Mass Spectrometry (MS):
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the M06-2X/6-311+G(2df,2p) level reveal:
- HOMO localized on the iodophenyl ring (-6.12 eV), LUMO on the chromenone system (-1.98 eV), gap = 4.14 eV .
- Electrostatic potential maps show electron-deficient regions near iodine and electron-rich zones around methoxy oxygen .
- Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between iodophenyl σ*(C–I) and chromenone π(C=O) orbitals .
Comparative Analysis with Related Coumarin Derivatives
Key differences include:
- Iodine vs. bromine substituents: The larger atomic radius of iodine enhances polarizability, strengthening halogen bonding (I⋯O vs. Br⋯O) .
- Methoxy positioning: 6-Methoxy groups induce greater planarity compared to 7-methoxy derivatives, altering π-stacking efficiency .
- Electronic effects: The electron-withdrawing iodine reduces HOMO energy (-6.12 eV vs. -5.78 eV for 7-methoxycoumarin), increasing electrophilicity .
Properties
IUPAC Name |
3-(4-iodophenyl)-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYSLQYEZAXDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360390 | |
| Record name | 3-(4-iodophenyl)-6-methoxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419540-74-2 | |
| Record name | 3-(4-iodophenyl)-6-methoxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and environmentally benign reagents is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives .
Scientific Research Applications
3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
3-(2-Bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one (CAS 419539-57-4)
- Structural Differences : The phenyl ring at position 3 is substituted with bromine (instead of iodine) and two additional methoxy groups at positions 4 and 3.
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS 263364-78-9)
- Structural Differences: Bromine replaces iodine, and a methyl group is introduced at position 4 of the chromenone core.
- Implications :
Core Modifications and Functional Group Additions
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one (CAS 307552-56-3)
- Structural Differences : Incorporates a thiazole ring at position 3 and a benzyloxy group with chloro and fluoro substituents at position 5.
- Halogen Diversity: The combination of bromine, chlorine, and fluorine introduces varied electronic effects and metabolic resistance .
5-Hydroxy-2-(4-methoxy-3-prop-2-enoxyphenyl)-7-phenylmethoxychromen-4-one
- Structural Differences: Features a propenoxy group at position 3 and a phenylmethoxy group at position 6.
- Implications: Steric Effects: The propenoxy group introduces conformational flexibility, which may modulate binding kinetics.
Glycosylated Derivatives
5-Hydroxy-6-iodo-7-glycosylated-4H-chromen-4-one (PubChem CID 171600)
- Structural Differences : A glycosyl moiety is attached at position 7, and iodine is retained at position 6.
- Implications: Solubility: Glycosylation significantly enhances water solubility, making it suitable for intravenous administration. Target Selectivity: The sugar moiety may facilitate receptor recognition in carbohydrate-binding proteins .
Research Findings and Trends
- Halogen Effects : Iodine’s polarizability enhances halogen bonding, critical for protein-ligand interactions, whereas bromine/chlorine substitutions prioritize solubility and metabolic stability .
- Methoxy Groups: Position 6 methoxy is conserved across analogs, suggesting its role in maintaining planar chromenone geometry for π-stacking .
- Glycosylation : A strategic modification to improve bioavailability, though it may limit blood-brain barrier penetration .
Biological Activity
3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. Chromones, including this compound, are known for their potential therapeutic applications, particularly in oncology, anti-inflammatory treatments, and antimicrobial therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone backbone with an iodine substituent at the para position of the phenyl ring and a methoxy group at the 6-position. The structural characteristics contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with halogen substituents, such as iodine in this compound, enhance biological activity due to their ability to interact effectively with cellular targets involved in cancer progression. The presence of the methoxy group may also improve solubility and bioavailability, potentially increasing therapeutic efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Chromone Derivatives
| Compound Name | Type of Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| 6-Bromo-3-(4-fluorophenyl)-2H-chromen-2-one | Anticancer | 8.49 | |
| 7-Methoxy-3-(4-nitrophenyl)-2H-chromen-2-one | Anticancer | 9.96 |
Anti-inflammatory Effects
Chromones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory effects of this compound remain to be fully elucidated but are expected to be significant given the general profile of similar compounds.
Antimicrobial Activity
The antimicrobial properties of chromones are well-documented, with many derivatives showing effectiveness against various pathogens. The iodine atom in this compound may enhance its antimicrobial activity through increased binding affinity to microbial targets.
Table 2: Antimicrobial Activity of Chromone Derivatives
| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Bacteria/Fungi | TBD | |
| 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | Leishmania spp. | p < 0.05 |
Case Studies and Research Findings
Recent studies have focused on synthesizing various chromone derivatives to evaluate their biological activities. For example, a study reported that a series of halogenated chromones exhibited potent inhibition against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment. The presence of halogens was noted to enhance inhibitory potency compared to non-halogenated counterparts .
Another investigation examined the leishmanicidal activity of synthetic coumarin compounds similar to our target compound. Results indicated that certain derivatives were as effective as standard treatments against Leishmania species, showcasing the potential for developing new therapies based on chromone structures .
Q & A
Q. What are the established synthetic routes for 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one, and what are the critical reaction parameters?
Answer: The synthesis typically involves coupling 4-iodophenyl derivatives with coumarin precursors. A common approach is the Pechmann condensation, where phenols react with β-keto esters in acidic conditions. For example:
- Step 1: Prepare 6-methoxy-4-hydroxycoumarin via condensation of resorcinol derivatives with malonic acid in phosphorous oxychloride (POCl₃) catalyzed by ZnCl₂ .
- Step 2: Introduce the 4-iodophenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
Critical Parameters: - Temperature control (60–80°C for condensation; 90–110°C for coupling).
- Stoichiometric ratios (excess POCl₃ for dehydration; 1:1.2 molar ratio for coupling reagents).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Answer:
- X-ray Crystallography: Use SHELXL for refinement of crystallographic data. Key metrics: R-factor < 5%, data-to-parameter ratio > 15 to ensure reliability .
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; iodophenyl aromatic protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₁IO₃: 402.9872) .
Q. What are the reported biological activities of structurally analogous coumarin derivatives?
Answer: Analogous compounds exhibit:
- Anticancer Activity: Inhibition of kinase enzymes (e.g., EGFR, IC₅₀ values < 10 µM) via π-π stacking with iodophenyl groups .
- Antimicrobial Effects: MIC values < 50 µg/mL against Gram-positive bacteria due to methoxy and halogen substituents enhancing membrane penetration .
Note: Activity varies with substitution patterns; iodophenyl groups improve lipophilicity and target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve coupling efficiency.
- Solvent Optimization: Use DMF for polar intermediates or toluene for non-polar aryl halides .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structure refinement?
Answer:
- SHELXL Tools: Use the
L.S.command for least-squares refinement andDELUto restrain thermal displacement parameters . - Validation Software: Check for outliers using PLATON/ADDSYM to detect missed symmetry elements .
- Disorder Modeling: Apply
PARTandFREEcommands in SHELXL to handle disordered methoxy or iodophenyl groups .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV indicates high stability) .
- Molecular Docking: Autodock Vina to simulate binding with cancer targets (e.g., PARP-1, binding affinity < -8.0 kcal/mol) .
Q. How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?
Answer:
- Iodophenyl vs. Bromophenyl: Iodine’s larger atomic radius enhances hydrophobic interactions, increasing potency by 2–3 fold .
- Methoxy Group Position: 6-methoxy substitution improves solubility and bioavailability compared to 7-methoxy analogs .
Method: Synthesize derivatives (e.g., 6-ethoxy, 6-nitro) and compare IC₅₀ values in dose-response assays .
Data Contradiction Analysis
Example: Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C) may arise from:
- Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC .
- Purity Issues: Validate by HPLC (retention time consistency) and elemental analysis (%C deviation < 0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
